molecular formula C10H14ClNO3 B12308396 Benzyl 3-amino-2-hydroxypropanoate hydrochloride

Benzyl 3-amino-2-hydroxypropanoate hydrochloride

Cat. No.: B12308396
M. Wt: 231.67 g/mol
InChI Key: FETCUBOMIICFNI-UHFFFAOYSA-N
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Description

Benzyl 3-amino-2-hydroxypropanoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-amino-2-hydroxypropanoate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-2-hydroxypropanoic acid with benzyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 3-oxo-2-hydroxypropanoate, while reduction can produce benzyl 3-amino-2-hydroxypropanol .

Scientific Research Applications

Benzyl 3-amino-2-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-amino-2-hydroxypropanoate hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

benzyl 3-amino-2-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H

InChI Key

FETCUBOMIICFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CN)O.Cl

Origin of Product

United States

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